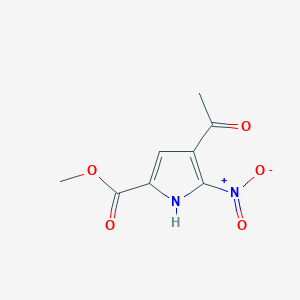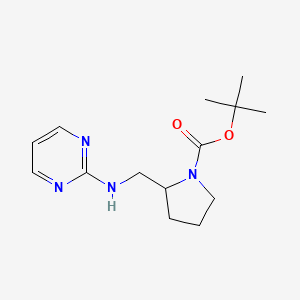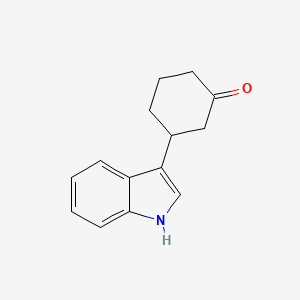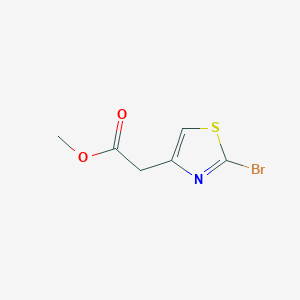
methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate
説明
“Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C8H8N2O5 . It is a research use only compound .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a nitro group (-NO2) and an acetyl group (-COCH3) attached to the 5 and 4 positions, respectively. A carboxylate group (-COOCH3) is attached to the 2 position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 212.16 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .科学的研究の応用
Natural Product Chemistry and Origin
“Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate” is a pyrrole derivative that has been isolated from various natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . Its origin in these diverse biological contexts suggests potential biological significance.
Diabetes Research and Pyrraline
One of the well-known applications of this compound lies in diabetes research. Pyrraline, a molecular marker for diabetes, is produced after sequential reactions in vivo and has a Py-2-C skeleton, which includes the pyrrole moiety . Understanding the role of “this compound” in glucose metabolism and its impact on diabetes-related pathways is crucial.
Anti-Inflammatory and Analgesic Properties
Derivatives of pyrrole, including “this compound,” have shown anti-inflammatory and analgesic activities . Investigating its mechanism of action and potential as a therapeutic agent for pain management and inflammation could be valuable.
Antitumor Potential
Pyrrole derivatives have been explored as potential antitumor agents . Given its unique structure, “this compound” might exhibit cytotoxic effects or interfere with tumor cell growth pathways.
Drug Discovery and Structure–Activity Relationship
Researchers can use the Py-2-C scaffold as a starting point for designing novel compounds. Understanding the structure–activity relationship (SAR) of “this compound” and its analogs can guide drug discovery efforts .
Material Science and Catalysis
Pyrrole derivatives find applications beyond biology. They are relevant in material science, where their unique electronic properties make them useful for designing conductive polymers, sensors, and optoelectronic devices . Additionally, pyrrole-based catalysts play a role in various chemical transformations.
Synthetic Pathways and Functionalization
Understanding synthetic routes to access “this compound” and its derivatives is essential. Researchers explore methods involving metals, nanomaterials, and complex heterogeneous catalysis . Functionalizing the pyrrole ring can lead to diverse applications.
Beyond Biology: Indole Derivatives
While not directly related to pyrrole, indole derivatives share some similarities. They are prevalent in natural products and have applications in drug discovery, including anti-inflammatory and antitumor activities . Exploring synergies between pyrrole and indole derivatives could yield exciting results.
特性
IUPAC Name |
methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-4(11)5-3-6(8(12)15-2)9-7(5)10(13)14/h3,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSBUCXXYJGFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182386 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269822-94-7 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-acetyl-5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 7-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B3046611.png)
![N-cyclohexyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3046613.png)



![[1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3046621.png)


![4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3046626.png)



